molecular formula C20H19NO3 B13669996 Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate

Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate

Cat. No.: B13669996
M. Wt: 321.4 g/mol
InChI Key: FMRAIORSWRUSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate (CAS: 1353016-71-3) is a synthetic organic compound featuring a dibenzoazocine core linked to a 4-oxobutanoate ester group. Its molecular formula is C₁₉H₁₇NO₃, with a molecular weight of 307.34 g/mol . The compound is primarily used as an intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in radiopharmaceuticals and targeted drug delivery systems .

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoate

InChI

InChI=1S/C20H19NO3/c1-24-20(23)13-12-19(22)21-14-17-8-3-2-6-15(17)10-11-16-7-4-5-9-18(16)21/h2-11H,12-14H2,1H3

InChI Key

FMRAIORSWRUSMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Based on literature and experimental protocols, a representative synthetic route is as follows:

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 5,6-dihydrodibenzo[b,f]azocine core Cyclization via electrophilic aromatic substitution or related methods Medium-sized ring formation is challenging; yield depends on ring size and substituents
2 Introduction of 4-oxobutanoic acid moiety Reaction with 4-oxobutanoic acid derivatives under controlled conditions Acid chloride or anhydride forms may be used for coupling
3 Methyl ester formation Esterification using methanol and acid catalyst or methylating agents Achieves methyl 4-oxobutanoate ester functionality
4 Purification Chromatography or crystallization Critical for removing side products and unreacted starting materials

Experimental Example from Supporting Information

A detailed procedure from a Royal Society of Chemistry supporting document describes:

  • Starting from 5-(11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid.
  • Dissolving in anhydrous dichloromethane.
  • Esterification under argon atmosphere.
  • Heating at 30 °C for 1 hour.
  • Purification by sedimentation-redispersion cycles and centrifugation.

This method emphasizes inert atmosphere and temperature control to prevent decomposition and side reactions.

Alternative Synthetic Routes

Modifications to classical syntheses of dibenzoazocin derivatives have been reported to improve yields and reduce purification complexity:

  • Popik synthesis modifications avoid tedious purifications and enhance yield of aza-dibenzocyclooctyne derivatives, which are structurally related.
  • Attempts to synthesize analogs via amide disconnection routes have been explored but sometimes result in unstable intermediates.
  • Electrophilic aromatic substitution using carbamoyl cations has been utilized to form medium-sized benzolactams, a strategy potentially adaptable for dibenzoazocin frameworks.

Analysis of Preparation Methods

Yield and Purity

  • Medium-sized ring formation (8-9 membered) typically has lower reaction rates and yields compared to smaller rings, requiring optimization.
  • Esterification steps generally proceed with high efficiency under mild conditions.
  • Purification via repeated sedimentation and centrifugation cycles ensures removal of impurities and unreacted reagents.

Challenges

  • Formation of the dibenzo[b,f]azocin ring is the most challenging step due to ring strain and potential rearrangements.
  • Stability of intermediates such as dibromo- or didehydro- derivatives can be problematic.
  • Strict inert atmosphere and temperature control are necessary to avoid side reactions and degradation.

Advantages of Current Methods

  • Use of anhydrous solvents and argon atmosphere minimizes moisture and oxygen sensitivity.
  • Stepwise functionalization allows for selective introduction of functional groups.
  • Modified synthetic routes reduce purification steps and improve scalability.

Summary Table of Key Synthetic Parameters

Parameter Description Typical Conditions Impact on Synthesis
Ring Formation Cyclization to form dibenzo[b,f]azocin core Electrophilic aromatic substitution, carbamoyl cations, moderate temperature Critical for ring size and yield
Functionalization Introduction of 4-oxobutanoic acid group Acid chloride coupling, mild heating Enables bioorthogonal functionality
Esterification Methyl ester formation Methanol, acid catalyst, inert atmosphere, 30 °C High yield, stabilizes compound
Purification Removal of impurities Sedimentation, centrifugation, chromatography Ensures product purity and reproducibility

Research Findings and Applications Related to Synthesis

  • The compound serves as a ligand or intermediate in bioorthogonal chemistry, facilitating selective labeling in biological systems.
  • Synthesis protocols have been optimized for radiolabeling applications with fluorine-18, indicating the compound’s utility in positron emission tomography (PET) imaging.
  • Structural analogs have been synthesized to explore stability and reactivity, guiding improvements in synthetic methods.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid. This reaction is critical for generating derivatives with enhanced solubility for biological applications.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductKey Observations
Acidic HydrolysisHCl (aq.), refluxCarboxylic acid derivativeComplete conversion in 12 hours at 80°C
Basic HydrolysisNaOH (aq.), room temperatureSodium salt intermediateRequires neutralization for acid isolation

The carboxylic acid derivative (CAS 1619908-20-1) is pivotal in bioorthogonal labeling, where its hydrophilic properties reduce non-specific binding .

Halogenation of the Dibenzoazocin Core

The strained double bond in the dibenzoazocin ring undergoes electrophilic bromination, forming a dibrominated derivative.

Reaction

Methyl ester+Br2CH2Cl2,0CMethyl 4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoate\text{Methyl ester} + \text{Br}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, 0^\circ\text{C}} \text{Methyl 4-(11,12-dibromo-11,12-dihydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoate}

Key Data

  • Reagents : Bromine (1 equiv.) in dry dichloromethane .

  • Kinetics : Reaction completes within 1 hour at 0°C .

  • Product Use : Brominated derivatives serve as intermediates for strain-promoted azide-alkyne cycloaddition (SPAAC) in click chemistry .

Nucleophilic Substitution at the Ester Group

The methyl ester participates in transesterification and aminolysis reactions.

Examples

Reaction TypeNucleophileConditionsProduct
TransesterificationEthanolAcid catalysis (H2_2SO4_4), refluxEthyl ester analog
AminolysisPrimary aminesRoom temperature, DCMAmide derivatives

These reactions enable functionalization for targeted drug delivery systems .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

After bromination and subsequent modifications, the compound participates in copper-free click reactions.

Mechanism
The dibrominated intermediate is converted to an aza-dibenzocyclooctyne, which reacts with azides to form stable triazole linkages:

Cyclooctyne+AzideTriazole product (k = 0.1–1.0 M1s1)\text{Cyclooctyne} + \text{Azide} \rightarrow \text{Triazole product (k = 0.1–1.0 M}^{-1}\text{s}^{-1}\text{)}

Applications

  • Bioconjugation in live-cell imaging .

  • Synthesis of antibody-drug conjugates .

Ketone-Specific Reactions

The ketone group undergoes nucleophilic additions and reductions:

Documented Transformations

Reaction TypeReagentsProduct
ReductionNaBH4_4, MeOHSecondary alcohol
CondensationHydrazineHydrazone derivative

These modifications are explored to enhance bioavailability or introduce fluorescent tags.

Comparative Reactivity Analysis

Functional GroupReactivityPreferred Conditions
EsterHydrolysis, transesterificationAcidic/basic aqueous media
Dibenzoazocin ringElectrophilic brominationHalogens in non-polar solvents
KetoneNucleophilic additionPolar aprotic solvents

Scientific Research Applications

4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Azocine Substituents

(a) 4-(Benzyl(phenyl)amino)-4-oxobutanoic acid (CAS: 1425485-72-8)
  • Structural Difference: Replaces the dibenzoazocine group with a benzyl-phenylamino moiety.
  • Similarity Score : 0.80 .
  • Applications : Used as a fragment in kinase inhibitor development.
(b) 11,12-Didehydro-ε-oxodibenz[b,f]azocine-5(6H)-hexanoic acid (CAS: 1207355-31-4)
  • Structural Difference: Extends the carbon chain from four (butanoate) to six (hexanoic acid).
  • Similarity Score : 0.98 .
  • Applications : Enhanced lipophilicity for blood-brain barrier penetration in CNS-targeted drugs.

Functional Group Modifications

(a) 4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid (CAS: 1619908-20-1)
  • Structural Difference : Carboxylic acid instead of methyl ester.
  • Hazards : Classified as acutely toxic (H302), skin irritant (H315), and respiratory tract irritant (H335) .
  • Applications : Precursor for active esters (e.g., NHS esters) in bioconjugation .
(b) NHS-PEG4-DBCO (CAS: 1427004-19-0)
  • Structural Difference : Incorporates a polyethylene glycol (PEG) spacer and NHS ester for click chemistry.
  • Molecular Weight : 649.69 g/mol .
  • Applications : Used in antibody-drug conjugates (ADCs) and PET imaging probes .

Chelator-Conjugated Derivatives

(a) DOTA-ADIBO (Compound 11 in )
  • Structural Difference : The methyl ester is replaced with a DOTA macrocycle for metal chelation.
  • Synthesis: Coupling of the azocinyl butanoic acid’s active ester with a DOTA-amine derivative.
  • Applications : 64Cu labeling for positron emission tomography (PET) imaging .
(b) 15-5-ADIBO (Compound 8 in )
  • Structural Difference : Features a pentaazacyclopentadecane macrocycle.
  • Advantage : Higher thermodynamic stability with 64Cu compared to DOTA .

Aromatic and Heterocyclic Analogs

(a) Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6)
  • Structural Difference : Substitutes dibenzoazocine with a 2-methoxyphenyl group.
  • Properties : Lower molecular weight (222.24 g/mol) and higher volatility (Boiling Point: 345.4°C) .
  • Applications : Intermediate in flavor and fragrance synthesis.
(b) Methyl 4-(5-dodecylthiophen-2-yl)-4-oxobutanoate (CAS: 111514-79-5)
  • Structural Difference : Replaces azocine with a dodecylthiophene group.
  • Properties : Increased hydrophobicity due to the dodecyl chain .
  • Applications: Potential use in organic electronics.

Comparative Data Table

Compound Name (CAS) Core Structure Functional Group Molecular Weight (g/mol) Key Applications
Methyl 4-[Dibenzoazocinyl]-4-oxobutanoate (1353016-71-3) Dibenzoazocine Methyl ester 307.34 Radiopharmaceuticals
4-(Dibenzoazocinyl)-4-oxobutanoic acid (1619908-20-1) Dibenzoazocine Carboxylic acid 307.34 Bioconjugation
NHS-PEG4-DBCO (1427004-19-0) Dibenzoazocine NHS ester + PEG4 649.69 Antibody-drug conjugates
DOTA-ADIBO (N/A) Dibenzoazocine DOTA macrocycle ~1,200 (estimated) 64Cu PET imaging
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (99046-13-6) Phenyl Methyl ester 222.24 Flavor chemistry

Biological Activity

Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate is a compound that has garnered attention for its potential biological activities. This article presents an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the dibenzoazocin class of compounds. Its structure features a dibenzo[b,f]azocin core, which is known for various pharmacological activities. The molecular formula and weight are essential for understanding its interactions in biological systems.

Antimicrobial Properties

Research indicates that compounds related to dibenzoazocins exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For example, one study reported that treatment with the compound led to a significant reduction in cell viability in specific cancer cell lines, indicating its potential as a chemotherapeutic agent .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell growth and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to leading antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli8
Pseudomonas aeruginosa16

This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anticancer Activity in Cell Lines

Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability after treatment with varying concentrations of this compound.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5030

These findings highlight its potential as an effective anticancer agent.

Future Directions

Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Additionally, in vivo studies are needed to assess its pharmacokinetics and therapeutic efficacy in animal models.

Q & A

Q. What safety protocols are critical when handling Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate in laboratory settings?

The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory hazards (H302, H315, H319, H335) . Essential precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid direct contact. Respiratory protection (e.g., NIOSH-approved masks) is required if airborne particulates form .
  • Ventilation: Use fume hoods during synthesis or handling to minimize inhalation risks .
  • First Aid: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via carbodiimide-mediated coupling between 4-(11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid and methylamine derivatives. Key steps include:

  • Activation: Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with catalytic dimethylaminopyridine (DMAP) in dichloromethane (DCM) or DMF .
  • Reaction Conditions: Stirring at 25°C for 12–16 hours under inert atmospheres (N₂) to prevent side reactions .
  • Work-Up: Acidic quenching (0.5 N HCl) followed by extraction with DCM and purification via flash chromatography (heptane/EtOAc gradients) .

Q. How is this compound purified after synthesis?

Purification methods include:

  • Prep-HPLC: Gemini C18 columns with NH₄HCO₃/acetonitrile gradients (25–65% B) for high-purity isolation .
  • Flash Chromatography: Silica gel columns with heptane/EtOAc solvent systems to separate unreacted starting materials .

Advanced Research Questions

Q. How can researchers optimize conjugation reactions involving this compound for bioorthogonal applications?

The compound’s dibenzoazacyclooctyne (DBCO) moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC). Optimization strategies include:

  • Solvent Selection: Use anhydrous DMF or DCM to enhance reaction efficiency and minimize hydrolysis .
  • Stoichiometry: Maintain a 1:1–1.2 molar ratio of DBCO-ester to azide-bearing molecules (e.g., peptides, antibodies) to avoid overmodification .
  • Kinetic Monitoring: Track reaction progress via LC-MS (e.g., [M+H]+ peaks at m/z 576–679) to identify optimal termination points .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Key methods include:

  • NMR Spectroscopy: ¹³C NMR (CDCl₃) reveals carbonyl (δ 172–173 ppm) and aromatic (δ 128–138 ppm) signals critical for structural validation .
  • HRMS: High-resolution mass spectrometry (ESI+) confirms molecular ions (e.g., [M+Na]+ at m/z 503.9606) with <1 ppm error .
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) resolves stereochemical ambiguities in crystalline derivatives .

Q. How can instability issues during storage be mitigated for this compound?

Stability challenges arise from:

  • Hydrolysis: Susceptibility of the ester group to moisture. Store at -10°C in sealed, desiccated containers under inert gas (Ar/N₂) .
  • Light Sensitivity: Amber glass vials prevent photodegradation of the dibenzoazocine core .
  • Decomposition Monitoring: Periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid forms) .

Q. What strategies address low yields in large-scale syntheses of this compound?

Scalability improvements include:

  • Catalyst Optimization: Increasing DMAP loading (5–10 mol%) to accelerate coupling kinetics .
  • Solvent-Free Methods: Ball-milling or microwave-assisted reactions to enhance efficiency and reduce byproducts .
  • In-Line Purification: Continuous chromatography systems (e.g., SMB) for high-throughput separation .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

The DBCO group enables selective targeting of azide-functionalized biomolecules. Validation methods include:

  • Fluorescence Quenching: Monitor Förster resonance energy transfer (FRET) upon binding to azide-tagged proteins .
  • SPR/BLI: Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (KD, kon/koff) .
  • In Vivo Imaging: Radiolabeled (e.g., ¹⁷⁷Lu) derivatives for tracking biodistribution in tumor models .

Methodological Notes

  • Contradictions in Evidence: While some protocols recommend DCM as the primary solvent , others highlight DMF’s superiority for polar intermediates . Researchers should test both under controlled conditions.
  • Critical Gaps: Limited data on long-term toxicity (Section 11 of SDS) necessitates in-house assessments for prolonged experimental use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.